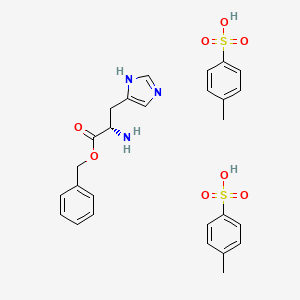

(S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate)

Vue d'ensemble

Description

Le benzyl ester de L-histidine (bistosylate) est un composé chimique de formule moléculaire C27H31N3O8S2 et d'un poids moléculaire de 589,68 g/mol . Il est connu pour son rôle potentiel dans l'activation de HutP, une protéine de liaison à l'ARN . Ce composé est principalement utilisé dans la recherche scientifique et n'est pas destiné à la consommation humaine .

Applications De Recherche Scientifique

L-Histidine benzyl ester (bistosylate) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its role in activating HutP, an RNA-binding protein.

Medicine: Studied for potential therapeutic applications, although not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

Target of Action

L-Histidine benzyl ester (bistosylate), also known as (S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate), is believed to play a role in the activation of HutP, an RNA-binding protein . HutP is involved in the regulation of gene expression in response to changes in cellular histidine levels.

Mode of Action

It is suggested that it may interact with hutp, potentially influencing its ability to bind to rna and regulate gene expression .

Biochemical Pathways

The biochemical pathways affected by L-Histidine benzyl ester (bistosylate) are likely related to the regulation of gene expression controlled by HutP. HutP is known to regulate the histidine utilization (hut) operon, which is involved in the metabolism of histidine. By influencing HutP, L-Histidine benzyl ester (bistosylate) could potentially affect these pathways .

Result of Action

The molecular and cellular effects of L-Histidine benzyl ester (bistosylate) are likely to be related to its potential influence on HutP and the subsequent regulation of gene expression. This could potentially affect the metabolism of histidine within the cell .

Analyse Biochimique

Biochemical Properties

L-Histidine benzyl ester (bistosylate) plays a crucial role in biochemical reactions, particularly in the activation of certain proteins. It has been shown to interact with HutP, an RNA-binding protein, suggesting its involvement in RNA-related processes . The nature of these interactions typically involves the binding of L-Histidine benzyl ester (bistosylate) to specific sites on the protein, thereby modulating its activity.

Cellular Effects

L-Histidine benzyl ester (bistosylate) influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured liver cells, histidine derivatives, including L-Histidine benzyl ester (bistosylate), can induce cell injury through mechanisms involving lipid peroxidation and reactive oxygen species formation . This indicates that L-Histidine benzyl ester (bistosylate) can significantly impact cellular health and function.

Molecular Mechanism

At the molecular level, L-Histidine benzyl ester (bistosylate) exerts its effects through specific binding interactions with biomolecules. It is known to activate HutP, an RNA-binding protein, which suggests a role in RNA metabolism and regulation . Additionally, the compound may influence enzyme activity, either by inhibition or activation, and alter gene expression patterns, thereby affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine benzyl ester (bistosylate) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that histidine derivatives can cause significant cellular injury over time, particularly through mechanisms involving oxidative stress . This highlights the importance of considering temporal dynamics when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of L-Histidine benzyl ester (bistosylate) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing protein synthesis and metabolic functions. At higher doses, it can lead to toxic effects, including oxidative stress and cellular injury . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

L-Histidine benzyl ester (bistosylate) is involved in several metabolic pathways. It can be metabolized to histamine by histidine decarboxylase, which plays a role in various physiological processes, including immune response and neurotransmission . Additionally, the compound can be converted to urocanate and further metabolized to glutamate, highlighting its involvement in amino acid metabolism .

Transport and Distribution

Within cells and tissues, L-Histidine benzyl ester (bistosylate) is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of the compound, which is essential for its biological activity . The transport and distribution processes are critical for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

L-Histidine benzyl ester (bistosylate) exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le benzyl ester de L-histidine (bistosylate) peut être synthétisé par une série de réactions chimiques impliquant la L-histidine et l'alcool benzylique. Le processus implique généralement une estérification, où la L-histidine réagit avec l'alcool benzylique en présence d'un catalyseur tel que l'acide sulfurique. L'ester résultant est ensuite purifié et converti en sa forme bistosylate par réaction avec l'acide p-toluènesulfonique .

Méthodes de production industrielle

La production industrielle du benzyl ester de L-histidine (bistosylate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin d'assurer un rendement et une pureté élevés. Le produit final est ensuite soumis à des contrôles de qualité rigoureux pour répondre aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

Le benzyl ester de L-histidine (bistosylate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium.

Substitution : Divers nucléophiles en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de recherche scientifique

Le benzyl ester de L-histidine (bistosylate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour son rôle dans l'activation de HutP, une protéine de liaison à l'ARN.

Médecine : Étudié pour ses applications thérapeutiques potentielles, bien qu'il ne soit pas encore approuvé pour une utilisation clinique.

Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques

Mécanisme d'action

Le mécanisme d'action du benzyl ester de L-histidine (bistosylate) implique son interaction avec HutP, une protéine de liaison à l'ARN. Le composé est considéré comme activant HutP, ce qui régule à son tour l'expression de certains gènes. Cette activation est censée se produire par la liaison à des sites spécifiques sur la protéine HutP, ce qui entraîne des changements conformationnels qui améliorent son activité .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthyl ester de L-histidine : Structure similaire, mais avec un groupe méthyle au lieu d'un groupe benzyle.

Éthyl ester de L-histidine : Structure similaire, mais avec un groupe éthyle au lieu d'un groupe benzyle.

Propyl ester de L-histidine : Structure similaire, mais avec un groupe propyle au lieu d'un groupe benzyle.

Unicité

La présence du groupe benzyle peut conférer des propriétés chimiques et une réactivité distinctes par rapport aux autres esters de L-histidine .

Propriétés

Numéro CAS |

24593-59-7 |

|---|---|

Formule moléculaire |

C20H23N3O5S |

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |

Clé InChI |

XZMGDCOCXDLCJG-YDALLXLXSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |

Key on ui other cas no. |

24593-59-7 |

Séquence |

H |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

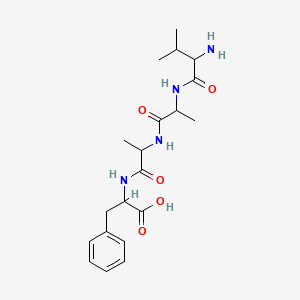

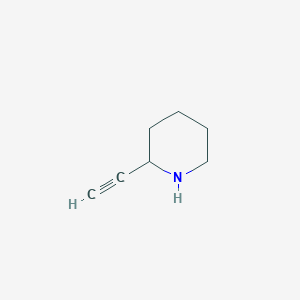

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)

![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)